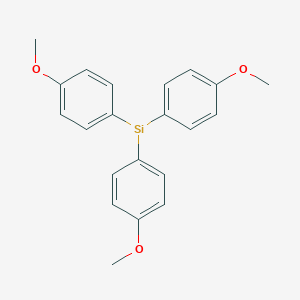

CID 12824353

Description

CID 12824353 is a unique compound registered in the PubChem database, a global repository for chemical structures and their biological activities. For instance, compounds in PubChem are typically analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) for volatile components (as shown in ) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for polar or high-molecular-weight molecules (). Structural elucidation often relies on collision-induced dissociation (CID) or higher-energy collision dissociation (HCD) to generate fragmentation patterns for identification ().

However, analogous compounds in the evidence—such as oscillatoxin derivatives () or sulfonamides ()—suggest that this compound may belong to a class of bioactive molecules with roles in natural product chemistry or pharmacology.

Properties

Molecular Formula |

C21H21O3Si |

|---|---|

Molecular Weight |

349.5 g/mol |

InChI |

InChI=1S/C21H21O3Si/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |

InChI Key |

AFDAZYHLZXMQHB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)silane can be synthesized through the reaction of phenylsilane with 4-methoxyphenyl halides in the presence of a base such as 1,4-diazabicyclo[2,2,2]octane (DABCO) and a solvent like tetrahydrofuran (THF). The reaction typically requires a prolonged reaction time of about five days to achieve maximum yield .

Industrial Production Methods: While specific industrial production methods for Tris(4-methoxyphenyl)silane are not extensively documented, the general approach involves the use of organosilicon chemistry techniques, which may include the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired silicon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions: Tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles like halides or amines.

Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of Tris(4-methoxyphenyl)silane.

Scientific Research Applications

Tris(4-methoxyphenyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Tris(4-methoxyphenyl)silane in various applications involves its ability to form stable silicon-carbon bonds and its reactivity towards nucleophiles and oxidizing agents. In biological systems, its derivatives can enhance cellular uptake and retention of therapeutic agents, thereby improving their efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 12824353 with structurally or functionally related compounds would involve the following parameters:

Table 1: Key Parameters for Comparison

*Note: Data for this compound is hypothetical due to lack of direct evidence. †Inferred from methodologies in , and 13.

Research Findings

Structural Analogues: this compound may share structural motifs with oscillatoxin derivatives (e.g., CID 101283546), which are polyketide toxins with fused cyclic ethers (). Unlike taurocholic acid (CID 6675), a bile acid involved in lipid digestion, this compound is unlikely to participate in metabolic pathways unless it possesses similar amphipathic properties.

Functional Analogues: Ginkgolic acid 17:1 (CID 5469634) inhibits bacterial growth and protein prenylation. If this compound has a similar alkylphenol structure, it may show comparable bioactivity. Betulin-derived inhibitors (CID 72326, 64971) in target steroid transporters, highlighting the importance of terpenoid backbones for substrate specificity.

Analytical Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.